(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
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Overview
Description
(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a complex organic compound that features a fluorophenyl group and a dioxaborolan-2-yl group attached to a phenylmethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves multiple steps. One common method includes the following steps:
Formation of the Boronate Ester: The reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene to form the boronate ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where the boronate ester reacts with a fluorophenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the dioxaborolan-2-yl group can participate in unique chemical interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds like phenylboronic acid pinacol ester share structural similarities and are used in similar applications.
Fluorophenyl Amines: Compounds with fluorophenyl groups and amine functionalities are also comparable in terms of their chemical behavior and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12,17H,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWNXGEISRRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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